Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH
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Overview
Description
“Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH” is a complex molecule used in peptide synthesis . Its chemical name is “O-(N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-trityl-L-cysteinyl)-N-(tert-butoxycarbonyl)-L-threonine” and it has a molecular weight of 786.93 g/mol .
Synthesis Analysis
The synthesis of “Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH” involves the use of Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .
Molecular Structure Analysis
The molecular formula of “Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH” is C46H46N2O8S . It is a complex molecule with multiple functional groups, including a tert-butoxycarbonyl (Boc) group, a 9-fluorenylmethoxycarbonyl (Fmoc) group, and a trityl (Trt) group .
Chemical Reactions Analysis
“Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH” is used in Boc solid-phase peptide synthesis . The reaction type is suitable for the synthesis of peptides .
Physical And Chemical Properties Analysis
“Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH” is a powder with a molecular weight of 786.93 g/mol . It has an optical activity of [α]20/D +27.5°, c = 1 in ethanol . The melting point is between 143-146 °C .
Scientific Research Applications
New Isocysteine Building Blocks and Chemoselective Peptide Ligation
Boc-, Fmoc-, and Cbz-protected isocysteine building blocks have been prepared from thiomalic acid, demonstrating that Boc/Trt-protected isocysteine allows for chemoselective ligation of unprotected peptide fragments in water. This study emphasizes the utility of such protected building blocks in peptide synthesis and ligation, particularly highlighting the pH-dependency of isocysteine-mediated ligation compared to cysteine-mediated native chemical ligation (Dose & Seitz, 2004).
Efficient Synthesis of Difficult Sequence-Containing Peptides
The 'O-acyl isopeptide method' using an 'O-acyl isodipeptide unit' showcases the efficient synthesis of difficult sequence-containing peptides, where esterification-induced racemization is avoided. This method's success suggests its applicability in fully automated protocols for synthesizing long peptides or proteins, indicating the significance of Fmoc-protected amino acids in simplifying peptide synthesis (Sohma et al., 2006).
Solid Phase Synthesis of Peptide C-Terminal Thioesters
A novel method for the solid phase synthesis of peptide C-terminal thioesters using Fmoc/t-Bu chemistry is described. This method leverages a safety-catch linker, stable against basic conditions needed for Fmoc cleavage, enabling the generation of thioesters in good yields. The compatibility with Boc/benzyl chemistry and the commercial availability of required reagents further underscore the method's practicality (Ingenito et al., 1999).
Preparation of Protected Peptidyl Thioester Intermediates
The study outlines strategies for integrating Fmoc chemistry with native chemical ligation through the preparation of suitably protected and/or activated peptide intermediates. It explores side-chain and backbone anchoring strategies and compatible protection for N-terminal cysteine, facilitating the synthesis of small proteins and the semisynthesis of larger ones (Gross et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3R)-3-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46N2O8S/c1-30(40(41(49)50)48-44(53)56-45(2,3)4)55-42(51)39(47-43(52)54-28-38-36-26-16-14-24-34(36)35-25-15-17-27-37(35)38)29-57-46(31-18-8-5-9-19-31,32-20-10-6-11-21-32)33-22-12-7-13-23-33/h5-27,30,38-40H,28-29H2,1-4H3,(H,47,52)(H,48,53)(H,49,50)/t30-,39+,40+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWLVVHWXDASNF-BIPSGFNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46N2O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH |
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